molecular formula C24H17F3N4O5 B2758602 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 895647-11-7

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2758602
CAS RN: 895647-11-7
M. Wt: 498.418
InChI Key: OPTQSBNFJSELNZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, a dihydropyrido[2,3-d]pyrimidin-1(2H)-one group, and a trifluoromethylphenyl group. These groups could potentially confer interesting chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The benzodioxole and dihydropyrido[2,3-d]pyrimidin-1(2H)-one groups are both cyclic structures, which could potentially influence the compound’s reactivity and stability .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing benzodioxole groups have been shown to undergo 1,3-dipolar additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole group could potentially make the compound more lipophilic, which could influence its solubility in various solvents .

Scientific Research Applications

1. Peripheral Benzodiazepine Receptor Ligands

Research into 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides has demonstrated their utility as selective ligands for Peripheral Benzodiazepine Receptors (PBRs), which are implicated in steroid biosynthesis modulation in cells. This suggests potential applications in studying cellular mechanisms and developing therapeutic strategies targeting these receptors (Selleri et al., 2005).

2. Src Kinase Inhibition and Anticancer Activity

N-benzyl substituted acetamide derivatives, including those with a thiazole moiety, have been synthesized and evaluated for their inhibitory activities against Src kinase, a key player in cancer progression. These compounds have shown promising anticancer activities, highlighting their potential in cancer treatment research (Fallah-Tafti et al., 2011).

3. A3 Adenosine Receptor Antagonists

Enantiomeric 4-Acylamino-6-alkyloxy-2 Alkylthiopyrimidines have been investigated as potential A3 adenosine receptor antagonists. The chiral resolution and absolute configuration assignment of these compounds are crucial for understanding their biological activity and therapeutic potential, particularly in cardiovascular diseases (Rossi et al., 2016).

properties

CAS RN

895647-11-7

Product Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C24H17F3N4O5

Molecular Weight

498.418

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H17F3N4O5/c25-24(26,27)16-5-1-2-6-17(16)29-20(32)12-30-21-15(4-3-9-28-21)22(33)31(23(30)34)11-14-7-8-18-19(10-14)36-13-35-18/h1-10H,11-13H2,(H,29,32)

InChI Key

OPTQSBNFJSELNZ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F

solubility

not available

Origin of Product

United States

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